molecular formula C23H20N2O4 B557759 Fmoc-D-4-Pyridylalanine CAS No. 205528-30-9

Fmoc-D-4-Pyridylalanine

Cat. No.: B557759
CAS No.: 205528-30-9
M. Wt: 388,44 g/mole
InChI Key: SCSSXJVRZMQUKA-OAQYLSRUSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fmoc-D-4-Pyridylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the structure and properties of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The preparation of Fmoc-D-4-Pyridylalanine typically involves chemical synthesis methods. One common synthetic route includes the condensation reaction of 3-(4-pyridyl)-D-alanine, where the Fmoc protecting group is introduced on its amino group . The reaction conditions often involve the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to introduce the Fmoc group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Fmoc-D-4-Pyridylalanine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include piperidine for Fmoc deprotection, DMF as a solvent, and various coupling agents for peptide bond formation . Major products formed from these reactions are typically peptides or polypeptides with specific sequences and functionalities.

Comparison with Similar Compounds

Fmoc-D-4-Pyridylalanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the specific positioning of the pyridyl group, which can influence its reactivity and interactions in peptide synthesis and biological applications .

Biological Activity

Fmoc-D-4-Pyridylalanine is a derivative of the amino acid D-4-pyridylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and exhibits diverse biological activities due to its unique structural characteristics. This article delves into its biochemical properties, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

This compound has the following chemical formula: C23H20N2O, with a molecular weight of 388.42 g/mol. The presence of the pyridyl moiety imparts distinct properties that facilitate interactions with enzymes and receptors.

Property Value
Molecular FormulaC23H20N2O
Molecular Weight388.42 g/mol
Purity95%
FormLyophilized powder

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound engages in enzyme-substrate interactions, influencing cellular processes such as signaling pathways and gene expression.

  • Enzyme Interactions : The pyridyl nitrogen can form hydrogen bonds with adjacent biomolecules, enhancing binding affinity and specificity.
  • Cellular Effects : Studies suggest that this compound can affect cell metabolism and signaling pathways, potentially modulating responses to stress and promoting anabolic hormone secretion.

Biochemical Pathways

This compound is utilized in several biochemical pathways, including:

  • Peptide Synthesis : It serves as a building block for synthesizing complex peptides, aiding in the study of protein structure and function.
  • Drug Development : Its derivatives are often explored for pharmacological applications due to their structural similarities with known bioactive compounds.

Research Findings

Recent studies have highlighted the unique properties of this compound:

  • Supramolecular Structures : Research indicates that this compound can self-assemble into helical structures, which are influenced by the orientation of hydrogen bonds between the pyridyl nitrogen and carboxylic acid groups. This structural organization is crucial for understanding its biological activity .
  • Comparison with Other Amino Acids : In comparative studies, this compound exhibited distinct mechanical properties such as Young's modulus and point stiffness when compared to other Fmoc-protected amino acids, indicating that molecular chirality significantly affects physical properties .

Case Studies

  • Peptide-Based Drug Development : A study focused on designing peptide mimetics incorporating this compound demonstrated enhanced cellular bioactivity compared to traditional peptide structures. The modifications improved binding affinity to target receptors, showcasing its potential in therapeutic applications .
  • Enzyme Activity Modulation : Experimental data showed that incorporating this compound into peptide sequences could modulate enzyme activity, suggesting its utility in studying enzyme-substrate interactions and developing enzyme inhibitors.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSSXJVRZMQUKA-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205528-30-9
Record name Fmoc-D-4-Pyridylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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